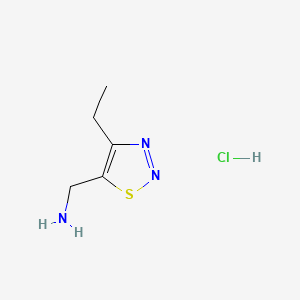
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-ethyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: None required
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactants: 4-ethyl-1,2,3-thiadiazole and methanamine
Solvent: Industrial-grade ethanol or methanol
Reaction Vessel: Stainless steel reactors
Purification: Crystallization or recrystallization from ethanol or methanol
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or secondary amines
Substitution: Various substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate cellular pathways: Influence signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
Comparison: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the thiadiazole ring, which can influence its chemical reactivity and biological activity. Compared to its isopropyl and dimethyl counterparts, the ethyl group may provide different steric and electronic effects, leading to variations in its interaction with biological targets and its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C5H10ClN3S |
|---|---|
Peso molecular |
179.67 g/mol |
Nombre IUPAC |
(4-ethylthiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-2-4-5(3-6)9-8-7-4;/h2-3,6H2,1H3;1H |
Clave InChI |
OIOWEZTUIVOCMY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SN=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


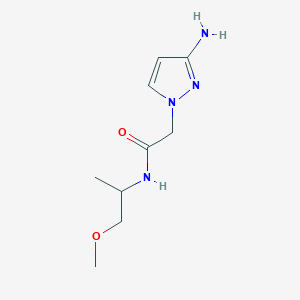
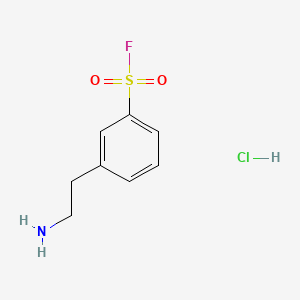
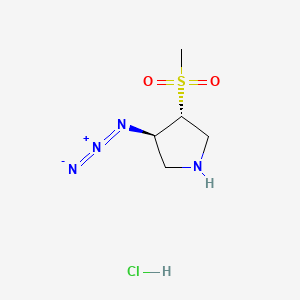
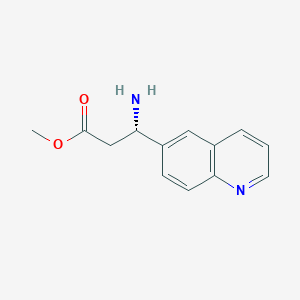
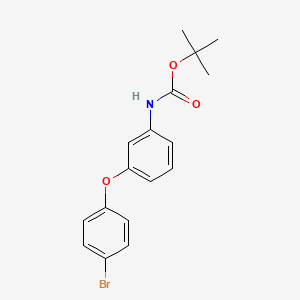
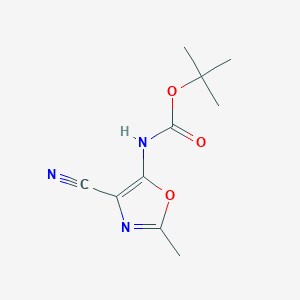
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
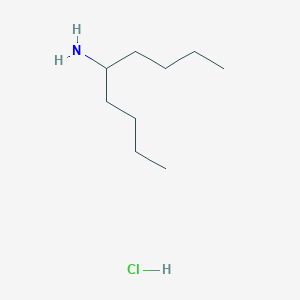

![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
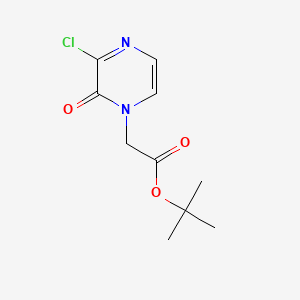
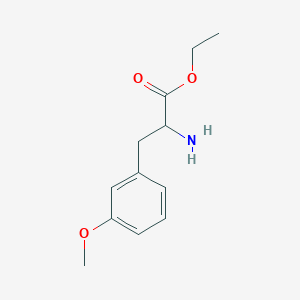
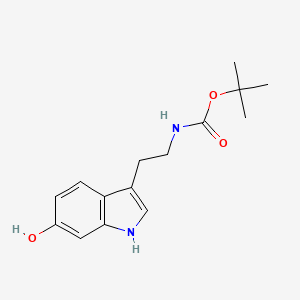
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
